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Compound of Interest

Compound Name: Triphenyl vinyl tin

Cat. No.: B15342292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

triphenylvinyltin, a significant organotin compound. The following sections detail its nuclear

magnetic resonance (NMR) and infrared (IR) spectral properties, offering a valuable resource

for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For triphenylvinyltin, both proton (¹H) and carbon-13

(¹³C) NMR are crucial for its structural elucidation.

¹H NMR Spectral Data
The ¹H NMR spectrum of triphenylvinyltin exhibits characteristic signals corresponding to the

protons of the phenyl and vinyl groups. The chemical shifts (δ) are influenced by the electron-

withdrawing nature of the tin atom and the anisotropic effects of the phenyl rings.

Proton Type
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Vinyl Protons 5.5 - 7.0 Multiplet

Phenyl Protons 7.2 - 7.8 Multiplet
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Table 1: ¹H NMR Spectral Data for Triphenylvinyltin. The precise chemical shifts and coupling

patterns can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of triphenylvinyltin. The

signals are assigned to the carbons of the phenyl and vinyl moieties.

Carbon Type Chemical Shift (δ, ppm)

Vinyl Carbons 130 - 145

Phenyl Carbons (ipso) 135 - 140

Phenyl Carbons (ortho, meta, para) 125 - 130

Table 2: ¹³C NMR Spectral Data for Triphenylvinyltin. The ipso-carbon (the carbon directly

attached to the tin atom) typically shows a distinct chemical shift.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of triphenylvinyltin is

characterized by absorption bands corresponding to the vibrations of the phenyl, vinyl, and tin-

carbon bonds.
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Vibrational Mode Wavenumber (cm⁻¹) Intensity

C-H stretch (aromatic) 3050 - 3100 Medium

C-H stretch (vinyl) 3000 - 3050 Medium

C=C stretch (aromatic) 1470 - 1600 Medium to Strong

C=C stretch (vinyl) ~1580 Medium

C-H in-plane bend (aromatic) 1000 - 1300 Medium

C-H out-of-plane bend

(aromatic)
690 - 900 Strong

Sn-C stretch 500 - 600 Medium to Strong

Table 3: FT-IR Spectral Data for Triphenylvinyltin. The presence of strong bands in the

fingerprint region is characteristic of the triphenyltin moiety.

Experimental Protocols
The following provides a general methodology for obtaining the NMR and IR spectra of

triphenylvinyltin.

NMR Spectroscopy Protocol
1. Sample Preparation:

Dissolve approximately 10-20 mg of triphenylvinyltin in a suitable deuterated solvent (e.g.,

CDCl₃, C₆D₆).

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better

resolution.

3. Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to

cover the expected chemical shift range (typically 0-12 ppm).

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets

for each carbon. A larger spectral width (e.g., 0-200 ppm) is necessary.

4. Data Processing:

Apply Fourier transformation to the raw data.

Phase and baseline correct the spectra.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).
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Data Acquisition

Data Processing

Dissolve Sample Transfer to NMR Tube

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Fourier Transform Phase & Baseline Correction Reference Chemical Shifts

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.

FT-IR Spectroscopy Protocol
1. Sample Preparation:

KBr Pellet Method: Mix a small amount of triphenylvinyltin (1-2 mg) with dry potassium

bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent

pellet using a hydraulic press.
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ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of

the Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer.

3. Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and record the

sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral

range is usually 4000-400 cm⁻¹.

4. Data Processing:

The instrument software automatically subtracts the background spectrum from the sample

spectrum to produce the final absorbance or transmittance spectrum.

Baseline correction may be applied if necessary.
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[https://www.benchchem.com/product/b15342292#spectroscopic-data-of-triphenyl-vinyl-tin-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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